N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide
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Overview
Description
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds such as benzo[d]thiazole and thiophene derivatives. These intermediates are then subjected to coupling reactions, sulfonation, and amidation to form the final product. Common reagents used in these reactions include sulfuric acid, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
Scientific Research Applications
N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. The benzothiazole and thiophene rings allow it to interact with various enzymes and receptors, potentially inhibiting or activating them. This can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: These compounds share the benzothiazole ring and have similar chemical properties.
Thiophene derivatives: These compounds share the thiophene ring and are used in similar applications.
Sulfamoylbenzamide derivatives: These compounds share the sulfamoylbenzamide moiety and have similar biological activities.
Uniqueness
What sets N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.
Properties
Molecular Formula |
C25H19N3O3S3 |
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Molecular Weight |
505.6 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)thiophen-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide |
InChI |
InChI=1S/C25H19N3O3S3/c1-28(18-7-3-2-4-8-18)34(30,31)19-13-11-17(12-14-19)23(29)27-24-20(15-16-32-24)25-26-21-9-5-6-10-22(21)33-25/h2-16H,1H3,(H,27,29) |
InChI Key |
ROHVOBJNFPOGHO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
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